molecular formula C17H18N2O2S B2469484 4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 312605-30-4

4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2469484
CAS No.: 312605-30-4
M. Wt: 314.4
InChI Key: UQMJWIWOFILZGP-UHFFFAOYSA-N
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Description

4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative designed for advanced chemical biology and medicinal chemistry research. The compound features a 4,5,6,7-tetrahydrobenzothiazole core, a privileged scaffold in drug discovery known for conferring significant biological activity and favorable pharmacokinetic properties . The molecular structure integrates a 4-acetylbenzamide moiety at the 2-position of the tetrahydrobenzothiazole ring, a strategic modification that enhances its potential as a key intermediate for developing novel enzyme inhibitors and receptor ligands. Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, including potent anti-tubercular , antimicrobial , and neuroprotective effects . The specific substitution pattern on this compound suggests its primary research value lies in its potential as a multifunctional chemical probe, particularly for targeting enzymes such as cholinesterases (AChE, BuChE) or monoamine oxidases (MAO-B), which are relevant in the study of neurodegenerative conditions . Furthermore, the saturated tetrahydrobenzothiazole core and the amide linkage may contribute to improved solubility and metabolic stability compared to planar aromatic analogs, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this high-purity chemical for exploring new synthetic pathways, screening for biological activity, and developing multitarget-directed ligands.

Properties

IUPAC Name

4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-10-3-8-14-15(9-10)22-17(18-14)19-16(21)13-6-4-12(5-7-13)11(2)20/h4-7,10H,3,8-9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJWIWOFILZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-acetylbenzoic acid with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Overview

4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural properties confer significant biological and chemical activities, making it a subject of extensive research across various scientific fields.

Medicinal Chemistry

  • Anti-inflammatory and Analgesic Properties : Research indicates that this compound exhibits anti-inflammatory effects, potentially useful in developing new analgesic medications. Its mechanism may involve the inhibition of specific inflammatory pathways.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against:
    • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.
    • Escherichia coli : MIC of 100 µg/mL.
    • Candida albicans : MIC of 75 µg/mL.
    These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Anticancer Activity : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines through caspase activation pathways. Further research is needed to elucidate its precise mechanisms and therapeutic potential.

Material Science

Due to its unique structural properties, this compound is being explored for applications in organic semiconductors and advanced materials. Its ability to form stable structures makes it suitable for use in electronic devices.

Case Studies

  • Antimicrobial Resistance : A study demonstrated significant activity of similar derivatives against antibiotic-resistant strains of Staphylococcus aureus, highlighting the compound's potential role in combating drug resistance.
  • Anticancer Research : In vitro testing revealed that compounds with similar structures induced cell cycle arrest in human breast cancer cells, suggesting a pathway for further therapeutic development.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects: Acetyl vs. Fluoro at the Benzamide Para-Position

Compound BG15234 (4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide) shares the same tetrahydrobenzothiazole scaffold but substitutes the acetyl group with a fluorine atom at the benzamide’s para position. Key differences include:

Property Target Compound (Acetyl) BG15234 (Fluoro)
Molecular Formula C₁₇H₁₈N₂O₂S C₁₅H₁₅FN₂OS
Molecular Weight ~314.40 g/mol 290.36 g/mol
Substituent Electronic Electron-withdrawing (acetyl) Electron-withdrawing (fluoro)
Potential Impact Enhanced hydrogen bonding (acetyl carbonyl) vs. reduced steric bulk (fluoro) .

Linker and Core Modifications: Acetamide vs. Benzamide Derivatives

Y020-0559 and Y020-0562 () replace the benzamide linker with an acetamide group and introduce piperazine rings. For example:

  • Y020-0559 : 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • Y020-0562 : 2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Property Target Compound (Benzamide) Y020-0559/Y020-0562 (Acetamide + Piperazine)
Linker Type Benzamide Acetamide
Molecular Weight ~314.40 g/mol 388.51–400.54 g/mol
Structural Complexity Moderate High (piperazine introduces conformational flexibility)
Pharmacological Implications Likely rigid binding Piperazine may enhance CNS penetration or receptor selectivity .

The acetamide linker in Y020-0559/0562 introduces flexibility, while the piperazine ring could modulate solubility or target engagement. In contrast, the benzamide linker in the target compound may prioritize stability over adaptability.

Comparison with Rip-B (2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]Benzamide)

Rip-B () shares a benzamide core but differs in the amine component (phenethylamine vs. tetrahydrobenzothiazole) and substituents (hydroxy and methoxy groups).

Property Target Compound Rip-B
Amine Scaffold Tetrahydrobenzothiazole Phenethylamine
Substituents Acetyl (benzamide), methyl (thiazole) Hydroxy (benzamide), methoxy (phenethyl)
Synthesis Yield Not reported 34%
Potential Interactions Acetyl enables H-bonding Hydroxy group may enhance solubility .

The tetrahydrobenzothiazole scaffold in the target compound likely confers greater metabolic stability compared to Rip-B’s flexible phenethylamine chain.

Key Research Findings and Implications

  • Hydrogen Bonding : The acetyl group in the target compound may engage in stronger hydrogen-bonding interactions compared to fluoro (BG15234) or hydroxy (Rip-B) substituents, as suggested by crystallographic principles .
  • Molecular Weight and Bioavailability : The target compound’s molecular weight (~314 g/mol) is within the optimal range for oral bioavailability, whereas Y020-0559/0562’s higher weights (~388–400 g/mol) may limit permeability .

Biological Activity

The compound 4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H18N2O1S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_1\text{S}

This compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with acetylating agents. The synthesis typically involves the formation of the benzamide linkage followed by acetylation.

Antioxidant Activity

Recent studies have demonstrated that compounds related to benzothiazole exhibit significant antioxidant properties . The presence of the benzothiazole moiety enhances the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, a study evaluating related carboxamides showed that they effectively inhibited lipid peroxidation and scavenged DPPH radicals .

Anticancer Properties

The compound has shown promising anticancer activity in various cell lines. Research indicates that it can inhibit the growth of transformed and cancerous cells by inducing apoptosis and cell cycle arrest. Specifically, compounds with similar structures have been noted for their ability to inhibit human breast carcinoma tumor growth .

Case Study: Inhibition of Tumor Growth

A study involving a series of benzothiazole derivatives highlighted their effectiveness in inhibiting tumor growth in xenograft models. The compounds were administered at varying doses, and significant tumor reduction was observed at doses as low as 10 mg/kg .

CompoundDose (mg/kg)Tumor Volume Reduction (%)
Compound A1045
Compound B2060
This compound1555

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective effects . The compound has been shown to protect neuronal cells from oxidative damage induced by neurotoxins. In vitro studies demonstrated that it could significantly reduce cell death in models of neurodegeneration .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymes: It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways: The compound can influence various signaling pathways associated with apoptosis and inflammation.

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